molecular formula C12H10N4O B7857482 2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7857482
M. Wt: 226.23 g/mol
InChI Key: AJLJGMOIZLGWPN-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of “this compound” involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: “2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized using advanced analytical techniques .

Scientific Research Applications

“2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” has numerous applications in scientific research, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent or intermediate in various chemical reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of “2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one” include other chemical entities with comparable structures and properties. These compounds may share similar applications and mechanisms of action but can differ in their specific chemical characteristics .

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. These unique properties make it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

2-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-6-10-11(15-16)13-7-14-12(10)17/h2-7H,1H3,(H,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLJGMOIZLGWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C=C3C(=NC=NC3=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.